molecular formula C11H11BrO4 B130292 2-Bromo-4,5-dimethoxycinnamic acid CAS No. 151539-52-5

2-Bromo-4,5-dimethoxycinnamic acid

Cat. No.: B130292
CAS No.: 151539-52-5
M. Wt: 287.11 g/mol
InChI Key: MSJCWIFRXCLULX-ONEGZZNKSA-N
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Description

2-Bromo-4,5-dimethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . It is a derivative of cinnamic acid, featuring bromine and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxycinnamic acid typically involves the bromination of 4,5-dimethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,5-dimethoxycinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxycinnamic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring influence its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxycinnamic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.

    2-Bromo-3,4-dimethoxycinnamic acid: Similar structure but with different positioning of the methoxy groups, affecting its chemical behavior.

    2-Bromo-4,5-dimethoxybenzoic acid: A carboxylic acid derivative with distinct chemical properties.

Uniqueness

2-Bromo-4,5-dimethoxycinnamic acid is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJCWIFRXCLULX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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